1-(4-Amino-3-methoxyphenyl)ethanol
Overview
Description
1-(4-Amino-3-methoxyphenyl)ethanol is an organic compound with a molecular formula of C9H13NO2 It is characterized by the presence of an amino group, a methoxy group, and an ethanol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Amino-3-methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-nitro-3-methoxyphenyl)-1-ethanol. This reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction typically proceeds in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Another method involves the catalytic hydrogenation of 1-(4-nitro-3-methoxyphenyl)-1-ethanol using a palladium on carbon (Pd/C) catalyst. This reaction is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Acylation: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Acylation: Amides or other acylated products.
Scientific Research Applications
1-(4-Amino-3-methoxyphenyl)ethanol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including dyes and polymers.
Biological Studies: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and mechanisms.
Industrial Applications: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-methoxyphenyl)ethanol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the methoxy group may enhance lipophilicity and membrane permeability. The ethanol group can also participate in hydrogen bonding, influencing the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-3-methylphenyl)-1-ethanol: Similar structure but with a methyl group instead of a methoxy group.
1-(4-Amino-3-chlorophenyl)-1-ethanol: Similar structure but with a chlorine atom instead of a methoxy group.
1-(4-Amino-3-hydroxyphenyl)-1-ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(4-Amino-3-methoxyphenyl)ethanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes. Additionally, the methoxy group can participate in specific interactions with molecular targets, contributing to the compound’s overall pharmacological profile.
Properties
IUPAC Name |
1-(4-amino-3-methoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHHRGWWLTVBAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.